(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Overview
Description
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid typically involves the alkylation of 6-methyl-2-thiouracil with bromoacetic or chloroacetic acid esters. The reaction is carried out in ethanol in the presence of sodium ethoxide, or in DMF with triethylamine or sodium carbonate as bases . The product is then purified through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with amines or hydrazines are typically carried out in ethanol at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and hydrazides.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological studies due to its structural similarity to nucleotides. It can be used in the design of nucleotide analogs for studying DNA and RNA interactions.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiviral, anticancer, and antimicrobial agents. The presence of the pyrimidine ring is crucial for its interaction with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl acetic acid
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
Uniqueness
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is unique due to the presence of both a methylsulfanyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and biological activities. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications. Its synthesis, reactivity, and potential in various fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)12)7(13)10-8(9-4)14-2/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGPBBBMCKMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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